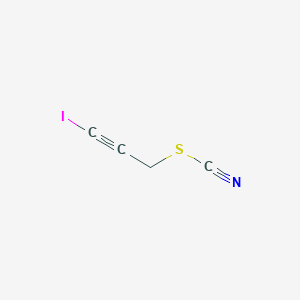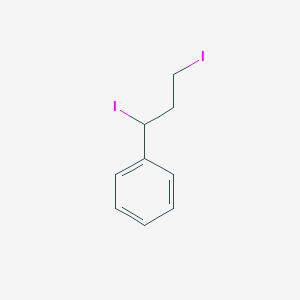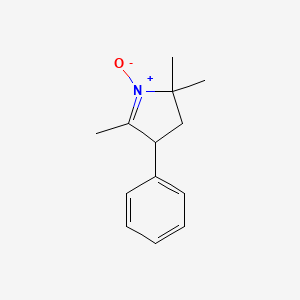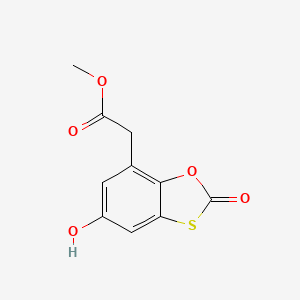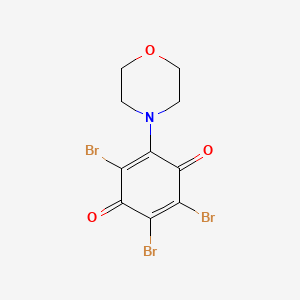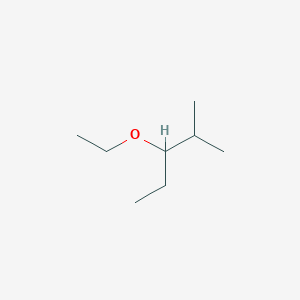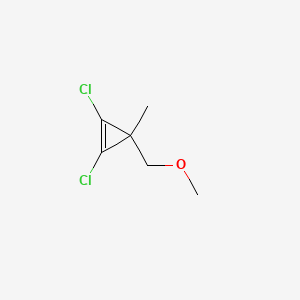![molecular formula C16H16N2O3 B14301294 2-[2-(Ethylamino)benzamido]benzoic acid CAS No. 116470-48-5](/img/structure/B14301294.png)
2-[2-(Ethylamino)benzamido]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Ethylamino)benzamido]benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylamino group attached to a benzamido moiety, which is further connected to a benzoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethylamino)benzamido]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzoic acid with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-[2-(Ethylamino)benzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or substituted amides.
科学的研究の応用
2-[2-(Ethylamino)benzamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2-Aminobenzoic acid: A precursor in the synthesis of 2-[2-(Ethylamino)benzamido]benzoic acid.
Ethyl 2-aminobenzoate: Another related compound with similar structural features.
N-Ethylbenzamide: Shares the ethylamino and benzamido groups but lacks the carboxylic acid functionality.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
| 116470-48-5 | |
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
2-[[2-(ethylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H16N2O3/c1-2-17-13-9-5-3-7-11(13)15(19)18-14-10-6-4-8-12(14)16(20)21/h3-10,17H,2H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
SQNFGFRNIDCLRA-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



